Quinazolin-6-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

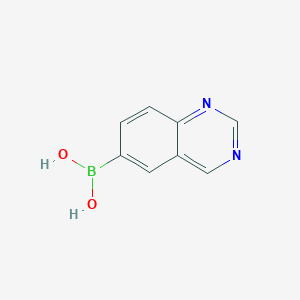

Quinazolin-6-ylboronic acid is a boronic acid derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-6-ylboronic acid typically involves the reaction of quinazoline derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Quinazolin-6-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted quinazoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Quinazolin-6-ylboronic acid plays a crucial role as a building block in the synthesis of pharmaceuticals, particularly in the development of anticancer agents. Its ability to form stable complexes with biomolecules enhances the efficacy of drugs. Recent studies have highlighted its potential in modulating virulence factors of pathogens like Pseudomonas aeruginosa, which is significant for treating cystic fibrosis and other infections. Compounds derived from quinazolinones have shown promise in reducing biofilm formation and virulence factor production without compromising cell viability, indicating their potential as anti-virulence agents .

Case Study: Anticancer Activity

In a recent study, quinazolinone derivatives demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, quinazolinone compounds were evaluated for their inhibitory effects on cancer cell proliferation, showing IC50 values ranging from 2.90 to 6.40 µM against HCT-116 cells . These findings underscore the therapeutic potential of this compound in cancer treatment.

Organic Synthesis

This compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules. This application is vital in pharmaceutical synthesis and materials science .

Table: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Key Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids | Pharmaceutical synthesis, agrochemicals |

| Borylation | Introduces boron into organic molecules | Development of boron-based therapeutics |

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. Its unique properties enhance material strength and functionality, making it suitable for applications in electronics and biomedicine .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them ideal candidates for high-performance applications.

Bioconjugation

The compound is also employed in bioconjugation techniques, which allow for the attachment of biomolecules to surfaces or other molecules. This application is particularly beneficial in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Example: Targeted Drug Delivery Systems

this compound has been utilized to develop conjugates that target specific cancer cells, thereby improving drug localization and reducing systemic toxicity.

Recent Advances and Future Directions

Recent advancements in the synthesis of quinazolinone derivatives have opened new avenues for their application as modulators of various biological targets. Ongoing research focuses on optimizing these compounds for better pharmacological profiles and exploring their mechanisms of action against resistant strains of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Table: Recent Research Findings on Quinazolinone Derivatives

| Study Focus | Findings | Implications |

|---|---|---|

| Antituberculosis Activity | Certain derivatives effective against multi-drug resistant strains | Potential new treatments for tuberculosis |

| Anti-cancer Activity | Significant cytotoxicity against various cancer lines | Development of novel anticancer agents |

| Modulation of Virulence Factors | Reduction in biofilm formation in pathogenic bacteria | New strategies for treating chronic infections |

Mécanisme D'action

The mechanism of action of quinazolin-6-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool for studying enzyme function and for developing enzyme inhibitors as potential therapeutic agents .

Comparaison Avec Des Composés Similaires

- Quinazolin-4-ylboronic acid

- Quinazolin-2-ylboronic acid

- Quinazolin-8-ylboronic acid

Comparison: Quinazolin-6-ylboronic acid is unique due to its specific substitution pattern on the quinazoline ring, which can influence its chemical reactivity and biological activity. Compared to other quinazolinylboronic acids, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a distinct compound with unique applications in research and industry .

Activité Biologique

Quinazolin-6-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily interacts with specific molecular targets such as enzymes and receptors through its boronic acid group. This moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Such properties make it a valuable tool in enzyme function studies and in the development of enzyme inhibitors for therapeutic applications .

Biological Activities

-

Antimicrobial Activity

- This compound has shown promise as an anti-virulence agent against Pseudomonas aeruginosa, a significant pathogen in cystic fibrosis. Compounds derived from quinazolinones were effective in reducing biofilm formation and the production of virulence factors such as pyocyanin at concentrations around 50 µM .

-

Anticancer Properties

- The compound has been explored for its anticancer potential. Studies indicate that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to traditional chemotherapy. For instance, quinazolinone-based hybrids have demonstrated IC50 values ranging from 0.36 to 40.90 µM against breast cancer cell lines, suggesting a potential for developing new anticancer therapies .

-

Antituberculosis Activity

- Research has highlighted the effectiveness of quinazolinone derivatives against Mycobacterium tuberculosis. A study synthesized several compounds that exhibited significant activity against multi-drug resistant strains, indicating that modifications in the quinazoline structure can enhance its efficacy against tuberculosis .

- Other Pharmacological Activities

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

- Study on Pseudomonas aeruginosa : In a recent study, derivatives of quinazolinones were synthesized and tested for their ability to modulate virulence factors in Pseudomonas aeruginosa. The results indicated that certain compounds significantly reduced biofilm formation without affecting bacterial viability .

- Anticancer Screening : A series of quinazoline-based hybrids were evaluated for their cytotoxic effects against various cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics, highlighting their potential as new cancer treatments .

- Antituberculosis Research : In another investigation, novel quinazolinone derivatives were screened against multi-drug resistant M. tuberculosis, revealing several candidates with promising anti-tubercular activity .

Propriétés

IUPAC Name |

quinazolin-6-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-1-2-8-6(3-7)4-10-5-11-8/h1-5,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIKNXKOQIPRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN=CN=C2C=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.